molecular formula C18H27FN2O2S B2414630 N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 953143-91-4

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2414630
CAS No.: 953143-91-4
M. Wt: 354.48
InChI Key: YATKTWXNMXBPMB-UHFFFAOYSA-N
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that includes a cyclopentylpiperidine moiety, a fluorinated benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentylpiperidine Moiety:

    Introduction of the Fluorinated Benzene Ring: The fluorinated benzene ring is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the benzene ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of disease.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-((1-cyclopentylpiperidin-4-yl)methyl)-4-chloro-3-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((1-cyclopentylpiperidin-4-yl)methyl)-4-bromo-3-methylbenzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

    N-((1-cyclopentylpiperidin-4-yl)methyl)-4-iodo-3-methylbenzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and specificity compared to its halogenated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2S/c1-14-12-17(6-7-18(14)19)24(22,23)20-13-15-8-10-21(11-9-15)16-4-2-3-5-16/h6-7,12,15-16,20H,2-5,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKTWXNMXBPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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